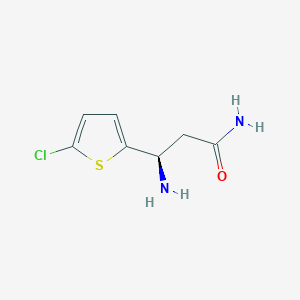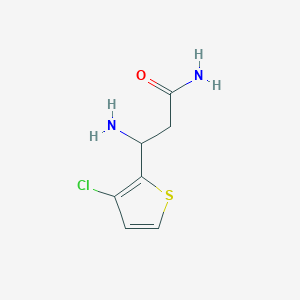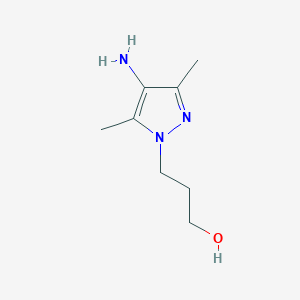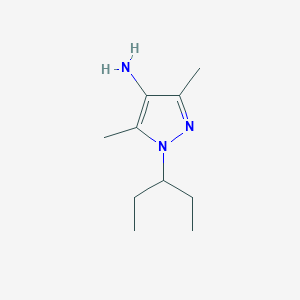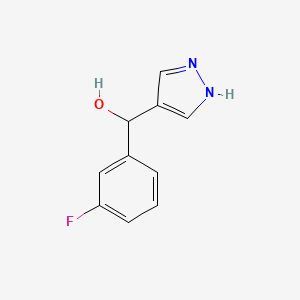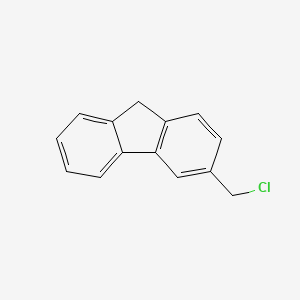
3-(Chloromethyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by a chloromethyl group attached to the 3-position of the fluorene ring system. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-9H-fluorene typically involves the chloromethylation of fluorene. This can be achieved through the Blanc chloromethylation reaction, where fluorene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the chloromethylation reaction under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methylated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido-fluorene, thiol-fluorene, and alkoxy-fluorene derivatives.
Oxidation: Products include fluorenone and fluorene carboxylic acid.
Reduction: Products include methyl-fluorene derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-9H-fluorene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. This reactivity is exploited in medicinal chemistry to design compounds that can selectively inhibit or activate target proteins .
Comparaison Avec Des Composés Similaires
9H-Fluorene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyl-9H-fluorene: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity.
3-(Bromomethyl)-9H-fluorene: Similar structure but with a bromomethyl group, which can undergo similar but often more reactive substitution reactions.
Uniqueness: 3-(Chloromethyl)-9H-fluorene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H11Cl |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
3-(chloromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11Cl/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7H,8-9H2 |
Clé InChI |
IRGFGJJCUDZFDW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)CCl)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
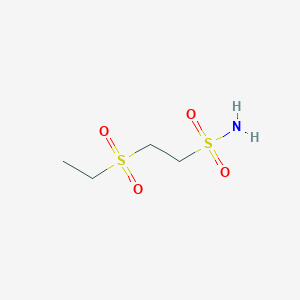
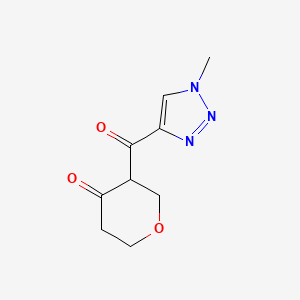
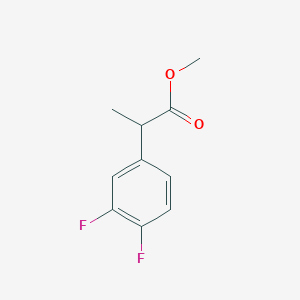

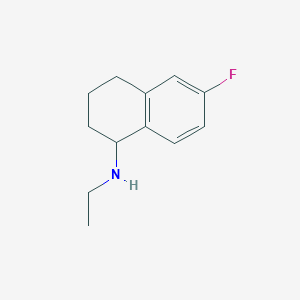
![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
